Morpholin-4-yl-[1-(1-propan-2-ylpyrazol-4-yl)sulfonylpiperidin-3-yl]methanone
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Overview
Description
Morpholin-4-yl-[1-(1-propan-2-ylpyrazol-4-yl)sulfonylpiperidin-3-yl]methanone is a complex organic compound that features a morpholine ring, a pyrazole ring, and a piperidine ring
Preparation Methods
The synthesis of Morpholin-4-yl-[1-(1-propan-2-ylpyrazol-4-yl)sulfonylpiperidin-3-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the sulfonyl group. The piperidine ring is then synthesized and attached to the pyrazole ring. Finally, the morpholine ring is introduced to complete the synthesis. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Morpholin-4-yl-[1-(1-propan-2-ylpyrazol-4-yl)sulfonylpiperidin-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Morpholin-4-yl-[1-(1-propan-2-ylpyrazol-4-yl)sulfonylpiperidin-3-yl]methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Morpholin-4-yl-[1-(1-propan-2-ylpyrazol-4-yl)sulfonylpiperidin-3-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Morpholin-4-yl-[1-(1-propan-2-ylpyrazol-4-yl)sulfonylpiperidin-3-yl]methanone can be compared with similar compounds such as:
Morpholin-4-yl-piperidine derivatives: These compounds share the morpholine and piperidine rings but may have different substituents.
Pyrazole derivatives: Compounds with the pyrazole ring but different functional groups.
Sulfonylpiperidine derivatives: These compounds contain the sulfonyl and piperidine groups but may lack the morpholine ring. The uniqueness of this compound lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
morpholin-4-yl-[1-(1-propan-2-ylpyrazol-4-yl)sulfonylpiperidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O4S/c1-13(2)20-12-15(10-17-20)25(22,23)19-5-3-4-14(11-19)16(21)18-6-8-24-9-7-18/h10,12-14H,3-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLIHKRMWLOUFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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